An In-depth Technical Guide to the Chemical Properties of 1,2-Phenylenediamine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of 1,2-Phenylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Phenylenediamine dihydrochloride, also known as o-phenylenediamine dihydrochloride, is a versatile aromatic amine salt with significant applications in various scientific fields. It serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] In biomedical research, it is widely recognized as a chromogenic substrate for horseradish peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA). This guide provides a comprehensive overview of the chemical and physical properties of 1,2-phenylenediamine dihydrochloride, complete with experimental protocols and graphical representations of key workflows and reactions.
Core Chemical and Physical Properties
1,2-Phenylenediamine dihydrochloride is a salt of the organic compound 1,2-phenylenediamine. The dihydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of laboratory applications.
Quantitative Data Summary
The following tables summarize the key quantitative properties of 1,2-Phenylenediamine dihydrochloride.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂·2HCl | [1] |
| Molecular Weight | 181.06 g/mol | [1][2] |
| Appearance | White to light pink or brownish-yellow crystalline powder. | [2][3] |
| Melting Point | 205 °C | |
| Solubility | Very soluble in water; slightly soluble in ethanol; insoluble in ether. | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available, specific shifts depend on the solvent. | [4][5] |
| ¹³C NMR | Spectra available. | |
| FTIR (KBr Pellet) | Characteristic peaks for aromatic amines and hydrochloride salts. | [6] |
Experimental Protocols
Detailed methodologies for determining key properties and for a common application are provided below.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
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Sample Preparation: A small amount of the dry 1,2-phenylenediamine dihydrochloride powder is placed in a capillary tube, sealed at one end. The powder is compacted by gently tapping the tube.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point liquid like mineral oil).
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Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
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Purity Assessment: A narrow melting range (typically 0.5-1°C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities.
Use in Enzyme-Linked Immunosorbent Assay (ELISA)
1,2-Phenylenediamine dihydrochloride (OPD) is a widely used chromogenic substrate for horseradish peroxidase (HRP) in ELISA. The oxidation of OPD by HRP in the presence of hydrogen peroxide produces a colored product that can be quantified spectrophotometrically.
Methodology:
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Substrate Solution Preparation: An OPD tablet is dissolved in a 0.05 M phosphate-citrate buffer (pH 5.0). Immediately before use, hydrogen peroxide is added to the solution.
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ELISA Plate Preparation: Following the binding of the antigen, primary antibody, and HRP-conjugated secondary antibody, and subsequent washing steps, the plate is ready for the substrate.
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Substrate Addition: The freshly prepared OPD substrate solution is added to each well of the ELISA plate.
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Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 15-30 minutes) to allow for color development.
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Stopping the Reaction: The enzymatic reaction is stopped by adding a strong acid, such as 3 M sulfuric acid or 3 M hydrochloric acid, to each well. This also enhances the color of the product.
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Data Acquisition: The absorbance of each well is read using a microplate reader at a wavelength of 492 nm. The intensity of the color is proportional to the amount of HRP present, which in turn corresponds to the amount of the target antigen.
Visualizing Workflows and Reactions
Experimental Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid compound.
Experimental Workflow for ELISA Using 1,2-Phenylenediamine Dihydrochloride
Caption: A typical workflow for an indirect ELISA using 1,2-Phenylenediamine dihydrochloride as the chromogenic substrate.
Synthesis of 1,2-Disubstituted Benzimidazoles
1,2-Phenylenediamine dihydrochloride is a key precursor in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities.
Reaction Scheme:
A common method involves the condensation of 1,2-phenylenediamine with an aldehyde.[3][7]
Caption: A simplified reaction scheme for the synthesis of 1,2-disubstituted benzimidazoles.
Stability and Reactivity
1,2-Phenylenediamine dihydrochloride is sensitive to light and air.[3] It is incompatible with strong oxidizing agents.[3] As an acidic salt, its aqueous solutions will have a pH of less than 7.0 and will react with bases.[8] Upon heating to decomposition, it can emit toxic fumes of hydrogen chloride and nitrogen oxides.
Safety and Handling
1,2-Phenylenediamine dihydrochloride is toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye irritation.[3] It is also suspected of causing genetic defects and cancer.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or under a chemical fume hood.
Conclusion
1,2-Phenylenediamine dihydrochloride is a chemical compound with well-defined properties that make it highly valuable in both synthetic chemistry and biochemical assays. Its role as a precursor in the synthesis of pharmacologically active benzimidazoles and its application as a reliable substrate in ELISA highlight its importance in drug discovery and diagnostics. A thorough understanding of its chemical properties, handling requirements, and experimental applications is essential for its safe and effective use in a research and development setting.
References
- 1. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
- 2. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. p-Phenylenediamine dihydrochloride(624-18-0) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
